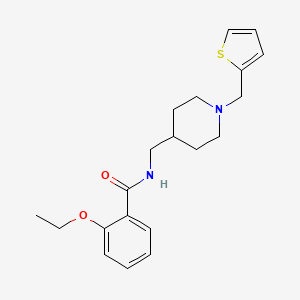

2-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Description

This compound features a benzamide core substituted with an ethoxy group at the 2-position of the benzene ring. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors influenced by aromatic and heterocyclic motifs.

Properties

IUPAC Name |

2-ethoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-2-24-19-8-4-3-7-18(19)20(23)21-14-16-9-11-22(12-10-16)15-17-6-5-13-25-17/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFGDWFKPKYLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with thiophene-2-carbaldehyde under reductive amination conditions, using a reducing agent such as sodium triacetoxyborohydride.

-

Benzamide Formation: : The next step involves the acylation of the piperidine intermediate with 2-ethoxybenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

-

Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification methods like industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the benzamide group can produce the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

- Drug Discovery : The compound's structural features make it a candidate for developing new pharmaceuticals. Its derivatives may exhibit significant biological activity against various diseases, including cancer and neurological disorders. The piperidine and thiophene components can facilitate interactions with specific enzymes or receptors, potentially leading to therapeutic effects.

- Mechanism of Action : The interaction of this compound with molecular targets often involves modulation of enzyme activity or receptor signaling pathways. For instance, it may act as an inhibitor or activator depending on the target, which can be evaluated through techniques such as surface plasmon resonance.

-

Comparative Analysis with Similar Compounds :

- 2-Ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide : Similar structure but different thiophene positioning, affecting reactivity.

- 2-Ethoxy-N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)acetamide : Contains furan instead of thiophene, which may lead to different biological activities.

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-Ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide | Similar piperidine structure; different thiophene positioning | Variance in reactivity due to thiophene position |

| 2-Ethoxy-N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)acetamide | Contains furan instead of thiophene | Potentially different biological activity due to furan's properties |

Materials Science

- Development of Functional Materials : The unique combination of the piperidine and thiophene moieties allows for the synthesis of materials with specific properties such as conductivity or fluorescence. These materials can be utilized in electronic devices or sensors.

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with tailored functionalities. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the modification of polymer properties.

Case Studies

Several studies have explored the biological activities and potential applications of compounds structurally related to 2-Ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide:

- Anticancer Activity : Research has indicated that compounds containing piperidine and thiophene structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have been shown to inhibit cell proliferation in breast cancer models by inducing apoptosis.

- Neuropharmacology : Some studies suggest that similar compounds may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease by modulating neurotransmitter systems.

- Targeted Drug Delivery Systems : The ethoxy group can enhance solubility and bioavailability, making these compounds suitable for use in targeted drug delivery systems where precise dosing is critical.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxy group and the thiophene ring contribute to the compound’s binding affinity and selectivity. The piperidine moiety may enhance the compound’s ability to cross biological membranes, facilitating its access to intracellular targets. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Pharmacological Analogues

Key structural analogues are compared below based on substituents, pharmacological activities, and crystallographic

Key Comparative Insights

Substituent Effects on Activity

- Ethoxy vs. Methoxy/Chloro : The target’s ethoxy group may enhance metabolic stability compared to methoxy (electron-donating) or chloro (electron-withdrawing) groups, as seen in and . Ethoxy’s larger size could also influence receptor binding kinetics.

- Thiophen-2-ylmethyl vs. This contrasts with the benzoyl group in , which enhances crystallographic stability via π-π stacking , and the pyridyl group in , which may aid in metal coordination .

Piperidine vs. Piperazine Scaffolds

- The target’s piperidine ring (6-membered, saturated) differs from piperazine derivatives (e.g., ), which have an additional nitrogen atom. Piperazine-based compounds often exhibit enhanced solubility and flexibility, as seen in nitro-MPPF (), a radioligand with improved blood-brain barrier penetration .

Heterocyclic Modifications

- Thiophene vs. Thieno[2,3-d]pyrimidine: The target’s thiophene is simpler than the fused thieno-pyrimidine system in , which demonstrated antimicrobial activity due to the trifluoromethylphenoxy group’s hydrophobicity . This suggests the target’s thiophen-2-ylmethyl group may prioritize receptor selectivity over broad-spectrum activity.

Crystallographic and Conformational Data

- Piperidine rings in analogues (e.g., ) adopt chair conformations, stabilized by substituents like chlorobenzoyl . The target’s thiophen-2-ylmethyl group may induce axial or equatorial preferences, affecting binding to biological targets.

Biological Activity

The compound 2-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for 2-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is with a molecular weight of approximately 320.45 g/mol. The compound features a piperidine ring, an ethoxy group, and a thiophene moiety, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O2S |

| Molecular Weight | 320.45 g/mol |

| Structure | Structure |

| IUPAC Name | 2-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide |

Pharmacological Potential

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antitumor and anti-inflammatory agent. The presence of the thiophene and piperidine rings suggests that it may interact with specific biological targets such as enzymes or receptors.

Antitumor Activity

Research indicates that derivatives of benzamide compounds often exhibit significant antitumor properties. For instance, compounds similar in structure have shown inhibitory activity against key oncogenic pathways, including BRAF(V600E) and EGFR, which are critical in various cancers. The mechanism typically involves modulation of cell signaling pathways leading to apoptosis in cancer cells.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of related benzamide derivatives on cancer cell lines. The results demonstrated that compounds with similar structural features inhibited cell proliferation effectively, suggesting that 2-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide may share these properties .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of related compounds. It was found that certain derivatives could significantly reduce the production of pro-inflammatory cytokines in vitro, indicating a possible therapeutic application in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the ethoxy group and the specific substitution patterns on the piperidine and thiophene rings are believed to enhance binding affinity to biological targets.

Synthesis Methods

The synthesis of 2-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves several steps:

- Preparation of Piperidine Derivative : Synthesis begins with the formation of the piperidine ring through cyclization reactions.

- Thiophene Introduction : The thiophene moiety is introduced via nucleophilic substitution reactions.

- Amidation Reaction : Finally, the ethoxy group is added through an amidation reaction to yield the final product .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 2-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide, and how is the product characterized?

- Methodology : The synthesis generally involves multi-step reactions. For example:

Piperidine functionalization : Reacting piperidin-4-ylmethanamine with thiophen-2-ylmethyl halides to introduce the thiophene moiety.

Benzamide coupling : Condensation of the functionalized piperidine intermediate with 2-ethoxybenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Characterization : Confirm structure via -NMR (e.g., δ 7.5–6.5 ppm for aromatic protons), -NMR (carbonyl at ~165 ppm), and IR (amide C=O stretch ~1650 cm). Purity is assessed via HPLC or elemental analysis .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

- Key techniques :

- X-ray crystallography : Resolve absolute configuration and piperidine ring conformation (e.g., chair vs. boat). Use SHELXL for refinement, with hydrogen atoms placed geometrically and validated via R-factors (<5%) .

- NMR/IR : Verify substituent connectivity (e.g., ethoxy group integration in -NMR) and hydrogen bonding (amide N-H stretch ~3300 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural validation?

- Approach :

Cross-validation : Compare torsion angles from X-ray data with DFT-calculated geometries.

Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., piperidine ring puckering).

Hydrogen bonding analysis : Validate crystallographic O-H/N-H interactions with IR data (e.g., broad peaks for strong hydrogen bonds) .

Q. What experimental design considerations are critical for evaluating the antimicrobial activity of this compound?

- Protocol :

In vitro assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

Controls : Include positive controls (e.g., ciprofloxacin) and solvent-only negative controls.

Statistical rigor : Perform triplicate experiments with ANOVA and post-hoc tests (e.g., Duncan’s test) to assess significance () .

Q. How does the piperidine ring conformation influence the compound’s bioactivity, and how can this be analyzed?

- Analysis :

Crystallography : Compare chair (common) vs. twisted-boat conformations in crystal structures to assess steric effects.

Docking studies : Model interactions with target proteins (e.g., bacterial enzymes) using AutoDock Vina, focusing on hydrogen bonding and hydrophobic contacts with the thiophene and benzamide groups.

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?

- Challenges :

- Disordered solvent/atoms : Use SQUEEZE (in PLATON) to model diffuse electron density.

- Hydrogen atom placement : Refine with riding models (C-H = 0.93–0.98 Å) and isotropic displacement parameters ().

- Validation : Check via R-factor convergence () and Hirshfeld surface analysis for intermolecular interactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.